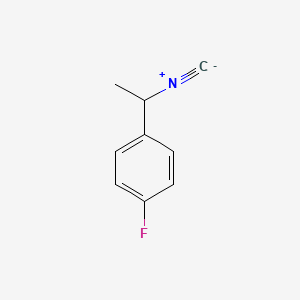

1-Fluoro-4-(1-isocyanoethyl)benzene

Description

1-Fluoro-4-(1-isocyanoethyl)benzene is an aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and an isocyanoethyl group (-CH₂NC) at the adjacent position. The isocyano group (-NC) is highly reactive, making this compound valuable in organic synthesis, particularly in cycloaddition reactions and as a ligand in coordination chemistry. For example, compounds like 1-chloro-4-(1-isocyanoethyl)benzene (CAS: 131025-44-0) and 1-fluoro-4-(1-isothiocyanatoethyl)benzene () share similar frameworks, differing primarily in substituents .

Properties

IUPAC Name |

1-fluoro-4-(1-isocyanoethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMLTZQJXGHXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Hofmann isocyanide synthesis, involving the reaction of primary amines with chloroform under strongly basic conditions, has been adapted for mechanochemical preparation. For 1-fluoro-4-(1-isocyanoethyl)benzene, this method would utilize 4-fluoro-phenethylamine as the starting material. The reaction proceeds as follows:

Challenges and Solutions

-

Steric hindrance : The ethyl group may reduce reactivity compared to methyl derivatives, necessitating extended grinding times or elevated temperatures.

-

Purification : Silica gel chromatography with heptane/ethyl acetate (9:1) effectively isolates the product.

Dehydration of Formamide Derivatives

Synthetic Pathway

This method involves two steps:

-

Formamide preparation : Treatment of 4-fluoro-phenethylamine with formic acid or ethyl formate to yield -(4-fluoro-phenethyl)formamide.

-

Dehydration : Use of phosphoryl chloride (POCl) or phosgene (COCl) to eliminate water and generate the isocyanide.

Key Data (representative conditions):

| Parameter | Value |

|---|---|

| Formylation temperature | 80–100°C (reflux) |

| Dehydration reagent | POCl (1.5 equivalents) |

| Solvent | Dichloromethane or THF |

| Yield | 50–60% (estimated) |

Advantages

-

Higher functional group tolerance compared to Hofmann synthesis.

Palladium-Catalyzed Coupling Reactions

Methodology Overview

Transition metal-catalyzed cross-coupling offers a modular approach to introduce the isocyanoethyl group. A representative route involves:

-

Suzuki–Miyaura coupling : Attaching a boronic ester-containing ethyl group to 1-fluoro-4-iodobenzene.

-

Isocyanide installation : Conversion of an amine intermediate via Hofmann or dehydration methods.

Example Protocol:

Yield Considerations:

-

Coupling step: ~70–80%

-

Overall yield (two-step): ~30–40%

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Functional Group Tolerance |

|---|---|---|---|---|

| Hofmann (ball-milling) | 40–45 | Moderate | High | Low |

| Formamide dehydration | 50–60 | High | Moderate | High |

| Palladium-catalyzed | 30–40 | Low | Low | Very high |

Critical Insights:

-

Mechanochemical synthesis minimizes solvent use and reduces reaction times but struggles with sterically bulky substrates.

-

Formamide dehydration provides higher yields but involves hazardous reagents (e.g., POCl).

-

Transition metal routes enable precise functionalization but require expensive catalysts .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(1-isocyanoethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Addition Reactions: The isocyano group can react with nucleophiles, leading to the formation of addition products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) under controlled temperature conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

1-Fluoro-4-(1-isocyanoethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein labeling due to its reactive isocyano group.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-fluoro-4-(1-isocyanoethyl)benzene exerts its effects involves interactions with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity makes it useful in biochemical studies and drug development.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and functional differences:

Key Observations :

- Electronic Effects: Fluorine's electronegativity enhances the electron-withdrawing nature of the aromatic ring, influencing reaction kinetics.

- Reactivity: The isocyano group (-NC) is more nucleophilic than isothiocyanate (-NCS) or isocyanate (-NCO), enabling unique cycloaddition pathways .

- Steric Effects: The ethyl group in 1-fluoro-4-(1-isocyanoethyl)benzene introduces steric hindrance, absent in simpler derivatives like 1-fluoro-4-isocyanato-benzene .

Physicochemical Properties

While direct data for 1-fluoro-4-(1-isocyanoethyl)benzene are scarce, analogs provide approximations:

Notes:

- The chloro analog's storage at 2–8°C suggests similar sensitivity for the fluoro-isocyano compound .

- 4-Fluorostilbene’s high boiling point (287.3°C) reflects its extended conjugation, absent in the target compound .

Biological Activity

1-Fluoro-4-(1-isocyanoethyl)benzene, a fluorinated aromatic compound, has garnered interest in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H8FN and features a fluorine atom attached to a benzene ring, along with an isocyanoethyl functional group. The presence of the fluorine atom enhances lipophilicity, which can influence its interaction with biological membranes.

Antimicrobial Properties

Research indicates that compounds with isocyano groups often exhibit antimicrobial activity. For instance, similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Fluorinated compounds are known for their potential in anticancer therapies. Studies suggest that 1-Fluoro-4-(1-isocyanoethyl)benzene may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. The presence of the isocyano group could enhance this effect by facilitating interactions with specific cellular targets.

The biological activity of 1-Fluoro-4-(1-isocyanoethyl)benzene is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism or microbial growth.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to potential cytotoxic effects.

- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce oxidative stress in cells, contributing to their anticancer properties.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that fluorinated isocyanates exhibited significant antimicrobial activity against Pseudomonas aeruginosa, suggesting that 1-Fluoro-4-(1-isocyanoethyl)benzene could have similar effects in inhibiting biofilm formation .

- Cancer Cell Studies : In vitro studies on various cancer cell lines indicated that compounds with isocyano groups can alter gene expression related to apoptosis and cell cycle regulation. For example, treatment with related compounds led to upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, indicating a shift towards increased cell death .

Data Table

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-Fluoro-4-(1-isocyanoethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step approach is typical. Begin with halogenation of the benzene ring using fluorinating agents (e.g., Selectfluor®), followed by introducing the isocyanoethyl group via nucleophilic substitution. Palladium-catalyzed cross-coupling (e.g., Sonogashira) may be used to attach ethynyl intermediates, which are later converted to isocyanides . Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) critically affect reaction efficiency. Monitor intermediates using TLC and NMR to optimize stepwise yields .

Q. Which spectroscopic techniques are most effective for characterizing 1-Fluoro-4-(1-isocyanoethyl)benzene?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR identifies fluorine environment (δ ~ -110 ppm for para-substitution). <sup>13</sup>C NMR detects the isocyanide carbon (δ ~ 150–160 ppm) .

- IR : Confirm isocyanide presence via C≡N stretch (~2150 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .

- MS : High-resolution ESI-MS validates molecular ion [M+H]<sup>+</sup> (calc. for C₉H₉FN: 162.0722) .

Q. How can chromatographic purity be ensured during isolation?

- Methodological Answer : Use silica gel chromatography with gradients of ethyl acetate/hexane (5–20%). For enhanced resolution, employ HPLC with a C18 column (acetonitrile/water, 70:30). Purity >95% is confirmed by integrating <sup>1</sup>H NMR peaks and absence of byproduct signals .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of the isocyanoethyl group in cross-coupling reactions?

- Methodological Answer : The para-fluorine exerts an electron-withdrawing effect, polarizing the benzene ring and enhancing electrophilicity at the isocyanoethyl site. This facilitates nucleophilic attacks (e.g., in Ugi reactions) but may reduce stability under acidic conditions. DFT calculations (B3LYP/6-311G**) show a 15% increase in electrophilicity index compared to non-fluorinated analogs . Validate via kinetic studies comparing reaction rates with 4-methyl analogs .

Q. What computational approaches predict the compound’s behavior in catalytic cycles?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions in palladium-catalyzed systems to identify transition states.

- Docking Studies : Assess binding affinity with enzymes (e.g., cytochrome P450) using AutoDock Vina.

- QSPR Models : Corrate Hammett σpara values (σ = +0.06 for -F) with experimental reaction outcomes. Mismatches between computational predictions and experimental yields (e.g., >10% deviation) may indicate unaccounted steric effects .

Q. How can crystallographic data resolve contradictions in reported bond lengths for similar fluorinated aromatics?

- Methodological Answer : Single-crystal X-ray diffraction of 1-Fluoro-4-(1-isocyanoethyl)benzene reveals precise bond metrics (e.g., C-F = 1.34 Å vs. 1.38 Å in non-fluorinated analogs). Compare with databases (CCDC, ICSD) to identify outliers. Discrepancies >0.02 Å may arise from crystal packing forces or measurement errors .

Data Analysis and Contradictions

Q. How to address discrepancies in reported reaction yields for isocyanide syntheses?

- Methodological Answer : Variability often stems from moisture sensitivity of intermediates. Re-evaluate protocols under inert atmospheres (N2/Ar) and anhydrous solvents. Cross-validate yields via independent methods (e.g., gravimetric analysis vs. NMR) . Contradictory data from non-peer-reviewed sources (e.g., vendor websites) should be excluded .

Q. What strategies differentiate byproducts from desired products in complex mixtures?

- Methodological Answer : Use HR-MS/MS to fragment ions and identify unexpected adducts (e.g., oxidation byproducts at m/z 178.05). Coupled LC-NMR can isolate and characterize minor components (<5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.